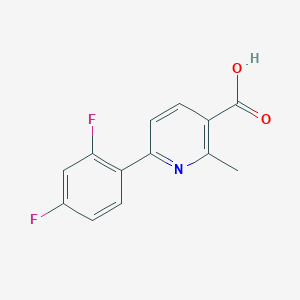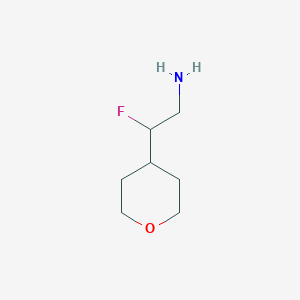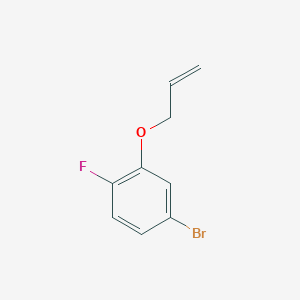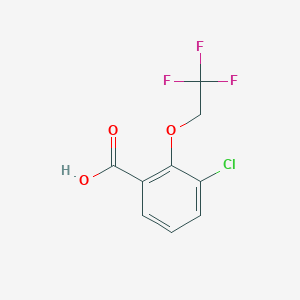![molecular formula C11H11BrN2O B7974942 {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol](/img/structure/B7974942.png)
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is a chemical compound that features a brominated pyrazole ring attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol typically involves the reaction of 4-bromo-1H-pyrazole with benzyl alcohol derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}ketone.
Reduction: Formation of {4-[(1H-pyrazol-1-yl)methyl]phenyl}methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and pyrazole ring play crucial roles in these interactions, facilitating strong binding through halogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the brominated pyrazole ring but lacks the phenylmethanol group.
4-Iodopyrazole: Similar structure with iodine instead of bromine.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with different substituents.
Uniqueness
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is unique due to the combination of the brominated pyrazole ring and the phenylmethanol group. This dual functionality allows for diverse chemical modifications and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXZPKTXAYBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine](/img/structure/B7974931.png)


![[3-Chloro-2-(3-methoxypropoxy)phenyl]methanol](/img/structure/B7974941.png)
